

# Application Notes & Protocols: Phase I Clinical Trial of Lhc-165 in Advanced Malignancies

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## Compound of Interest

Compound Name: *Lhc-165*

Cat. No.: *B608562*

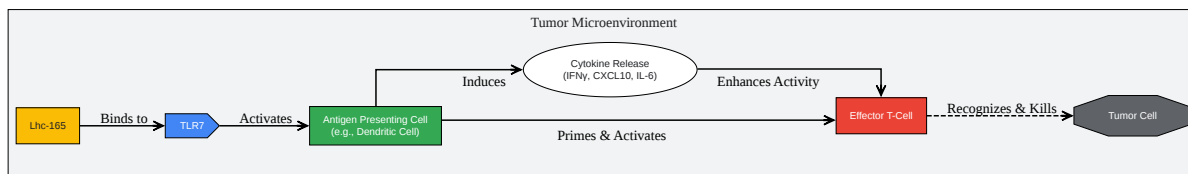
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## Introduction

**Lhc-165** is an investigational Toll-like receptor 7 (TLR7) agonist designed to stimulate an innate and adaptive anti-tumor immune response.[1][2][3] Preclinical studies in mouse models have demonstrated that **Lhc-165** can inhibit tumor growth, and its combination with an anti-PD-1 agent resulted in more effective tumor inhibition than either agent alone.[2][3] This document outlines the design and protocols for a Phase I, open-label, dose-escalation clinical trial to evaluate the safety, tolerability, and pharmacokinetics of **Lhc-165** administered as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced, metastatic, or relapsed/refractory solid tumors.

## Signaling Pathway of Lhc-165 (TLR7 Agonist)



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Caption: **Lhc-165** activates TLR7 on antigen-presenting cells, initiating an anti-tumor immune cascade.

## Clinical Trial Design

This was a Phase I/Ib, open-label, multicenter, dose-escalation and expansion study (NCT03301896). The primary objective was to determine the safety and tolerability of **Lhc-165** as a single agent and in combination with spartalizumab.

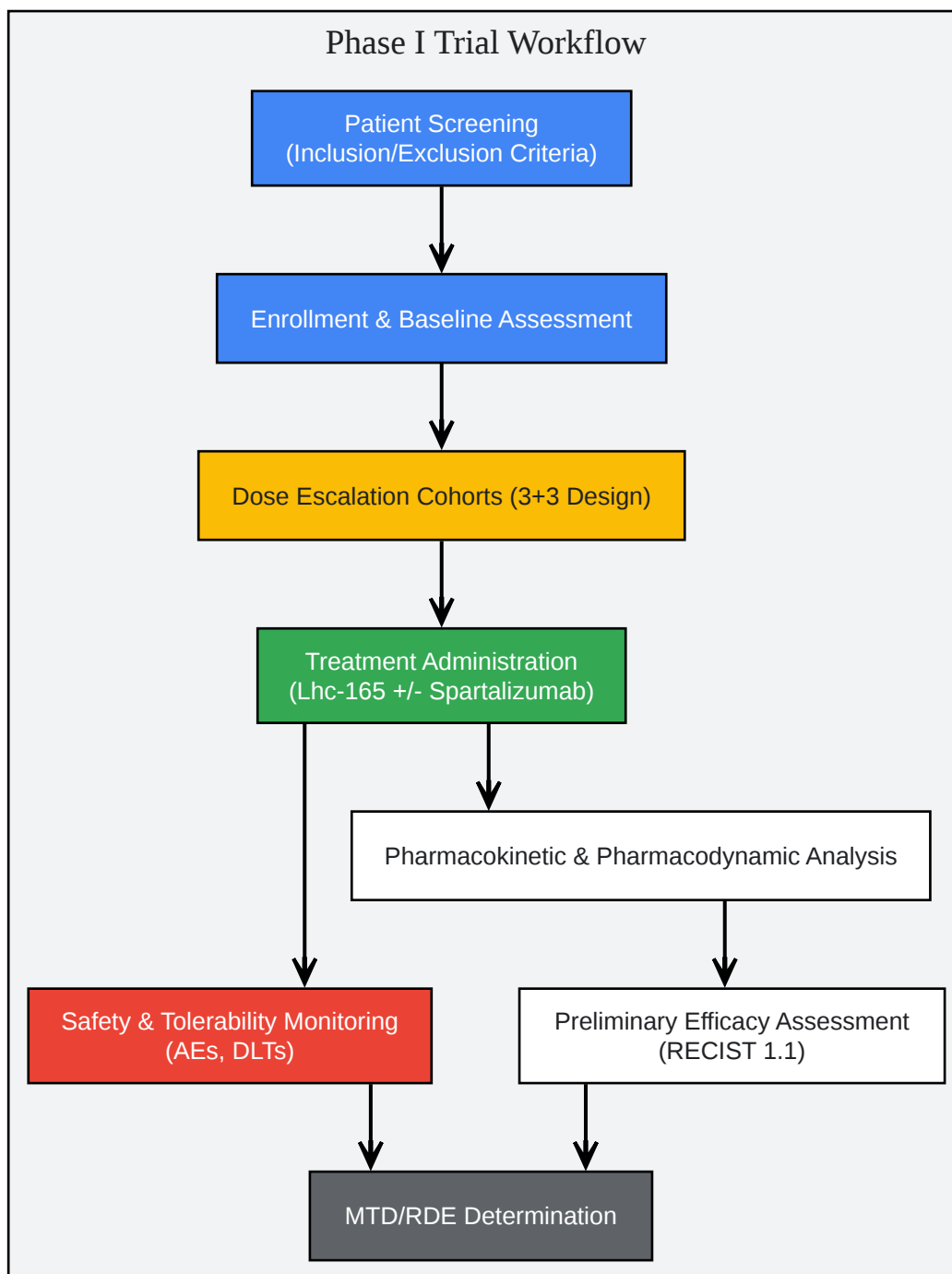
Patient Population: Adult patients ( $\geq 18$  years) with advanced/metastatic solid tumors and an ECOG performance status of 0-2 were eligible.

Study Arms:

- Arm 1 (Single Agent): Patients received **Lhc-165** via intratumoral injection.
- Arm 2 (Combination Therapy): Patients received intratumoral **Lhc-165** in combination with intravenous spartalizumab.

Dose Escalation: A standard 3+3 dose-escalation design was utilized to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE). Dose escalation continued until dose-limiting toxicities (DLTs) were observed in at least two of three to six patients at a given dose level.

## Experimental Workflow



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Caption: Overview of the patient journey and key stages in the Phase I clinical trial of **Lhc-165**.

# Quantitative Data Summary

Table 1: Dose Escalation and Patient Demographics

Parameter	Lhc-165 Single Agent	Lhc-165 + Spartalizumab	Total
Number of Patients	21	24	45
Median Age (years)	56	56	56
Lhc-165 Dose Range (µg, biweekly)	100 - 600	600	N/A
Spartalizumab Dose (mg, Q4W)	N/A	400	N/A
Median Duration of Exposure (weeks)	4.5 (Range: 1.1-25.0)	11.9 (Range: 4.0-48.3)	8 (Range: 2-129)

Data compiled from published results of the LHC165X2101 trial.

Table 2: Safety and Tolerability Profile

Adverse Event (AE)	Lhc-165 Single Agent (n=21)	Lhc-165 + Spartalizumab (n=24)	Overall (n=45)
Any Drug-Related AE	Information not specified	Information not specified	22 (56%)
Grade $\geq 3$ Drug-Related AEs	Information not specified	Information not specified	2 (5%)
Most Common AEs (Any Grade)	Pyrexia (10%), Injection Site Reaction (15%), Decreased Appetite (10%), Chills (5%)	Pyrexia (26%), Injection Site Reaction (10.5%), Chills (10.5%), Decreased Appetite (5%)	Pyrexia (22.2%), Pruritus (13.3%), Chills (11.1%)
Dose-Limiting Toxicity (DLT)	None reported	1 (Grade 3 reversible pancreatitis at 400 $\mu$ g Lhc-165 dose)	1

Data compiled from published results of the LHC165X2101 trial.

Table 3: Pharmacokinetic and Efficacy Overview

Parameter	Value
Lhc-165 Peak Concentration (Tmax)	~1 hour post-injection
Lhc-165 Terminal Half-life (600 $\mu$ g dose)	9.4 - 58.9 hours
Recommended Dose for Expansion (RDE)	600 $\mu$ g Lhc-165 (biweekly) as single agent and with 400 mg spartalizumab (Q4W)
Overall Response Rate (ORR)	6.7%
Disease Control Rate (DCR)	17.8%
Median Progression-Free Survival (PFS)	1.7 months

Data compiled from published results of the LHC165X2101 trial.

## Experimental Protocols

### 1. Pharmacokinetic (PK) Analysis

- Objective: To characterize the absorption, distribution, and elimination of **Lhc-165** in serum.
- Methodology:
  - Collect peripheral blood samples at pre-defined time points before and after **Lhc-165** administration.
  - Process blood samples to separate serum and store at -80°C until analysis.
  - Quantify **Lhc-165** concentrations in serum using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
  - Calculate PK parameters including C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), and terminal half-life using non-compartmental analysis.

### 2. Pharmacodynamic (PD) and Biomarker Analysis

- Objective: To assess the biological activity of **Lhc-165** by measuring changes in systemic cytokines and the tumor immune microenvironment.
- Methodology:
  - Systemic Cytokine Analysis:
    - Collect peripheral blood at baseline and post-treatment.
    - Isolate plasma or serum.
    - Measure levels of key cytokines (e.g., CXCL10, IFN $\gamma$ , IL-6) using a multiplex immunoassay (e.g., Luminex).
  - Tumor Biopsy Analysis:
    - Obtain tumor biopsies at baseline and on-treatment.

- Perform immunohistochemistry (IHC) to assess the infiltration of immune cells (e.g., CD8+ T cells, CD68+ macrophages).
- Conduct tumoral RNA sequencing to analyze gene expression profiles related to T-cell inflammation.

### 3. Safety and Tolerability Assessment

- Objective: To monitor and grade the severity of adverse events (AEs) and identify dose-limiting toxicities (DLTs).
- Methodology:
  - Monitor patients for AEs throughout the trial.
  - Grade AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).
  - Define DLTs in the trial protocol, typically as specific Grade 3 or 4 toxicities occurring within the first treatment cycle.
  - A safety monitoring committee reviews all safety data to make decisions regarding dose escalation.

### 4. Efficacy Evaluation

- Objective: To obtain a preliminary assessment of the anti-tumor activity of **Lhc-165**.
- Methodology:
  - Perform tumor assessments (e.g., CT or MRI scans) at baseline and at regular intervals during treatment.
  - Evaluate tumor response using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
  - Calculate Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).

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## References

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